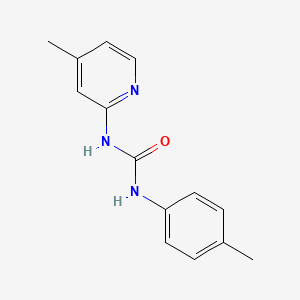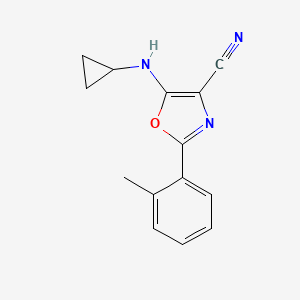
N'-(2,2-dimethylpropanoyl)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,2-dimethylpropanoyl)-2-thiophenecarbohydrazide, commonly known as DPTH, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of hydrazide derivatives and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of DPTH is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. DPTH has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth.
Biochemical and Physiological Effects:
DPTH has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. DPTH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DPTH has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPTH has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. DPTH has also been shown to have low toxicity in vitro, making it a safe compound to work with in lab experiments. However, one limitation of DPTH is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for DPTH research. One possible direction is the development of DPTH derivatives with improved solubility and potency. Another direction is the investigation of DPTH's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of DPTH and its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of DPTH involves the reaction of 2-thiophenecarboxylic acid with 2,2-dimethylpropanoyl hydrazide in the presence of a dehydrating agent. The reaction takes place under reflux in a solvent mixture of ethanol and acetic anhydride. The resulting product is then purified by recrystallization to obtain pure DPTH.
Aplicaciones Científicas De Investigación
DPTH has shown promising results in various scientific research applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-tubercular activities. DPTH has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-tubercular activity by inhibiting the growth of Mycobacterium tuberculosis.
Propiedades
IUPAC Name |
N'-(2,2-dimethylpropanoyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-10(2,3)9(14)12-11-8(13)7-5-4-6-15-7/h4-6H,1-3H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIRVXWEXVGHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)



![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)


![N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5714116.png)




